4,6-Quinazolinediamine
Overview
Description
4,6-Quinazolinediamine, also known as this compound, is a useful research compound. Its molecular formula is C8H8N4 and its molecular weight is 160.18 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Quinazoline-4,6-diamine, also known as 4,6-Diaminoquinazoline or 4,6-Quinazolinediamine, has been found to interact with several targets. Among the key targets of quinazoline derivatives are kinases, transcription factors, receptors, and ion channels . For instance, a synthesized compound, 4-(4-bromo-2-fluorophenylamino)-6-methoxyquinazolin-7-ol, is a potent inhibitor of vascular endothelial cell growth (VEGF) RTK, and also exhibits activity against epidermal growth factor .
Mode of Action
The compound interacts with its targets, leading to various changes. For example, it inhibits the VEGF RTK, which plays a crucial role in angiogenesis . By inhibiting this target, the compound can potentially suppress the formation of new blood vessels, which is a critical process in tumor growth and metastasis.
Biochemical Pathways
Quinazoline-4,6-diamine affects several biochemical pathways. One significant pathway is the mitochondrial complex I-dependent respiration. The compound specifically and effectively reduces this respiration with no effect on the respiratory chain complexes II-IV . This action can lead to the release of reactive oxygen species at the flavin site of mitochondrial complex I .
Pharmacokinetics
It’s known that the structure-activity relationship is critical for the observed inhibition . More research is needed to fully understand the ADME properties of this compound and their impact on its bioavailability.
Result of Action
The molecular and cellular effects of Quinazoline-4,6-diamine’s action are diverse. For instance, it has been found to reduce the level of the huntingtin protein, which could potentially make it a useful treatment for Huntington’s disease . Moreover, it has been shown to modulate calcium signaling .
Biochemical Analysis
Biochemical Properties
Quinazoline-4,6-diamine interacts with various enzymes, proteins, and other biomolecules, contributing to its diverse biological activities. For instance, it has been found to inhibit mitochondrial complex I, a multisubunit membrane protein, reducing the mitochondrial complex I-dependent respiration . This interaction is critical for its observed inhibition .
Cellular Effects
Quinazoline-4,6-diamine has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For example, it has been found to have acute hypotensive effects in Wistar rats, indicating its influence on vascular smooth muscle cells .
Molecular Mechanism
Quinazoline-4,6-diamine exerts its effects at the molecular level through various mechanisms. It binds to biomolecules, inhibits or activates enzymes, and induces changes in gene expression . For instance, it has been found to block NF-κB signaling at nanomolar concentrations .
Metabolic Pathways
Quinazoline-4,6-diamine is involved in various metabolic pathways. It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels . For instance, it specifically and effectively reduces the mitochondrial complex I-dependent respiration .
Properties
IUPAC Name |
quinazoline-4,6-diamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4/c9-5-1-2-7-6(3-5)8(10)12-4-11-7/h1-4H,9H2,(H2,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNWDENXDCQXZLH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1N)C(=NC=N2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70401020 | |
Record name | 4,6-Quinazolinediamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70401020 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
159382-23-7 | |
Record name | 4,6-Quinazolinediamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70401020 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.